7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, benzyl, diphenyl, and imidazole groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of benzyl and diphenyl groups through Friedel-Crafts alkylation. The final step involves the attachment of the imidazole group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-methylamine
- N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-ethylamine
Uniqueness
N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine is unique due to the presence of the imidazole group, which can enhance its binding affinity and specificity for certain biological targets
Properties
Molecular Formula |
C31H28N6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
7-benzyl-N-(3-imidazol-1-ylpropyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C31H28N6/c1-4-11-24(12-5-1)21-37-29(26-15-8-3-9-16-26)27(25-13-6-2-7-14-25)28-30(34-22-35-31(28)37)33-17-10-19-36-20-18-32-23-36/h1-9,11-16,18,20,22-23H,10,17,19,21H2,(H,33,34,35) |
InChI Key |
GXTFTCFODYBQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C(N=CN=C32)NCCCN4C=CN=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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